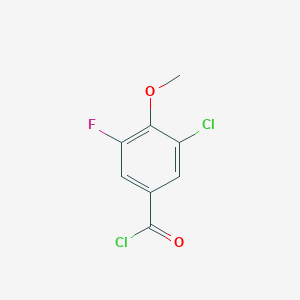

3-Chloro-5-fluoro-4-methoxybenzoyl chloride

Vue d'ensemble

Description

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is a chemical compound with the CAS Number: 886497-26-3 . It has a molecular weight of 223.03 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

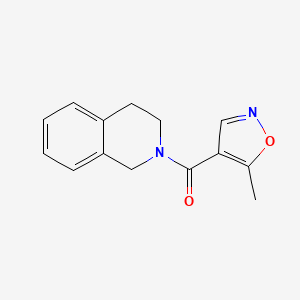

The InChI code for this compound is 1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy (OCH3) substituents, as well as a carbonyl chloride (COCl) group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Electron Delocalization and Stability of N-heterocyclic Carbenes

Research has explored the stability and structure of potential N-heterocyclic carbene (NHC) precursors. Specifically, the study investigates electron delocalization effects on compounds with 1,3-diaryl-imidazolidine-4,5-dione skeletons, demonstrating the compounds' high electrophilicity and reactivity akin to that of alkyl halides. This research highlights the potential use of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride derivatives in synthesizing NHCs with increased π-acceptor character (Hobbs et al., 2010).

Solvolysis Rates and Mechanisms

Another study focused on the solvolysis rates of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides, shedding light on the impact of substituents on reaction rates. This work contributes to understanding how different functional groups, including those related to this compound, influence chemical reactivity, which is crucial for designing specific solvolysis reactions (Park & Kevill, 2011).

Anti-inflammatory Activity of Fluorine-substituted Derivatives

Research on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives has demonstrated potential anti-inflammatory activity. These findings suggest the utility of fluorine-substituted benzoyl chlorides in synthesizing compounds with biological activity, which can lead to new therapeutic agents (Sun et al., 2019).

Electrochemistry and Ionic Liquid Applications

Investigations into the electrochemistry of ionic liquids have identified impurity chloride's role and demonstrated methods for its elimination. This research can inform the use of this compound in the synthesis and purification of ionic liquids, which are of interest in various electrochemical applications (Xiao & Johnson, 2003).

Synthesis of Isoxazole Derivatives

A study on the synthesis of isoxazole derivatives highlights a practical route with high yield and low cost, starting from 2-chloro-6-fluorobenzaldehyde. This research exemplifies the diverse synthetic applications of halogenated benzoyl chlorides in producing heterocyclic compounds (Su Wei-ke, 2008).

Safety and Hazards

The safety information available indicates that 3-Chloro-5-fluoro-4-methoxybenzoyl chloride is dangerous. It has the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing the dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of derivatives that inhibit specific enzymes, such as lysine-specific demethylase 1 (lsd1) , and p38MAP kinases . These enzymes play crucial roles in cellular processes like gene expression and signal transduction.

Biochemical Pathways

Related compounds have been implicated in pathways involving lsd1 and p38MAP kinases , which are involved in gene expression and cellular signaling, respectively.

Result of Action

Based on the activities of similar compounds, it may potentially influence gene expression and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Propriétés

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYOXPAZTHFOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2820214.png)

![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)

![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)

![4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2820220.png)

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)

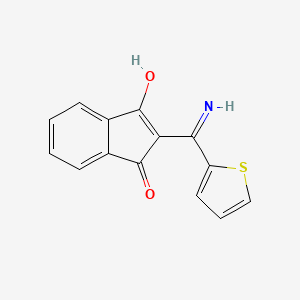

![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2820225.png)

![N-[1-[1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2820226.png)

![8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2820228.png)

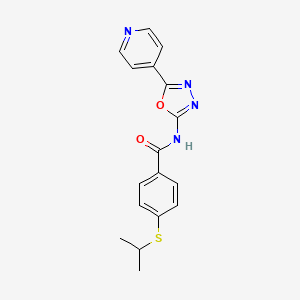

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)